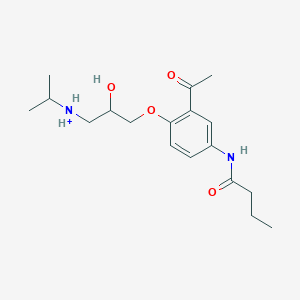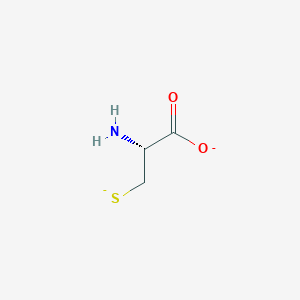
L-cysteinate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-cysteinate(2-) is the L-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a L-cysteinate(1-). It is an enantiomer of a D-cysteinate(2-).
Applications De Recherche Scientifique
Human Health and Nutrition
- L-Cysteine, a form of L-cysteinate(2-), is used in dietary supplements or drugs aimed at improving human health or treating diseases. The usage of L-Cysteine has been increasing, especially in nutraceutical industries and personalized medicine (Clemente Plaza et al., 2018).
- It plays a critical role in cellular homeostasis, being a precursor for protein synthesis, and for the production of glutathione, hydrogen sulfide, and taurine (Yin et al., 2016).
Biotechnological Production
- Metabolic engineering of Corynebacterium glutamicum for L-cysteine production has been explored, focusing on optimizing gene overexpression for enhanced production (Joo et al., 2017).
- Rational metabolic engineering and a modular strategy in Escherichia coli have shown significant improvements in L-cysteine biosynthesis (Liu et al., 2018).
- Research on Escherichia coli has also focused on enhancing the sulfur conversion rate for efficient cysteine production in fermentation-based processes (Liu et al., 2019).
Sensing and Environmental Applications
- L-Cysteine detection is crucial for physiological and clinical diagnoses, and a biofuel cell-based self-powered sensing platform has been proposed for this purpose (Hou et al., 2015).
- Nanotechnology applications include using L-cysteine-modified nanoparticles for improved water filtration membranes (Bandehali et al., 2020).
Neurological Research
- L-Cysteine plays a role in attenuating brain injury and improving synaptic density via the CBS/H2S pathway, indicating potential therapeutic applications in neurology (Li et al., 2017).
Propriétés
Nom du produit |
L-cysteinate(2-) |
|---|---|
Formule moléculaire |
C3H5NO2S-2 |
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m0/s1 |
Clé InChI |
XUJNEKJLAYXESH-REOHCLBHSA-L |
SMILES isomérique |
C([C@@H](C(=O)[O-])N)[S-] |
SMILES |
C(C(C(=O)[O-])N)[S-] |
SMILES canonique |
C(C(C(=O)[O-])N)[S-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



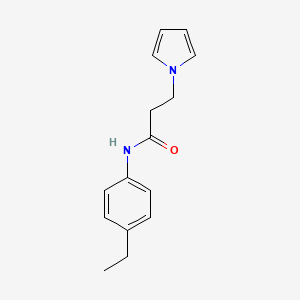
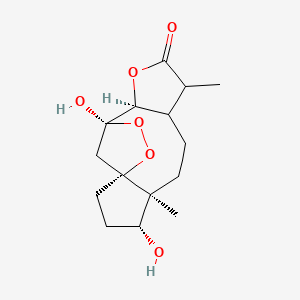


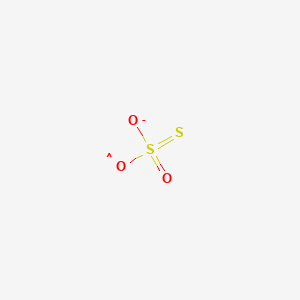
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)

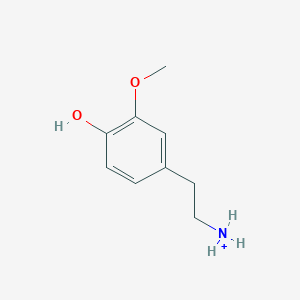
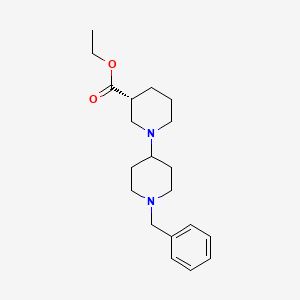

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
